Kadcoccilactone M
CAS No.:
Cat. No.: VC17526968
Molecular Formula: C30H34O7
Molecular Weight: 506.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H34O7 |
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Molecular Weight | 506.6 g/mol |
IUPAC Name | (1R,2S,5S,11S,13R,14R,16R,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.02,14.05,11.011,13.017,26.019,24]octacosa-9,17(26),18,20,24-pentaene-8,22-dione |
Standard InChI | InChI=1S/C30H34O7/c1-14-10-16-11-17-18-12-29(34)21(28(18,5)13-19(31)23(17)15(2)24(16)35-25(14)33)7-6-20-27(3,4)36-22(32)8-9-30(20)26(29)37-30/h8-11,18-21,26,31,34H,6-7,12-13H2,1-5H3/t18-,19+,20-,21-,26+,28+,29+,30-/m0/s1 |
Standard InChI Key | LHLZBWBHDQMMAW-FBKHRQBDSA-N |
Isomeric SMILES | CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6[C@]7([C@@H]5O7)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
Canonical SMILES | CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(OC(=O)C=CC67C5O7)(C)C)O)C)O)C(=C2OC1=O)C |
Introduction
Botanical Origin and Phytochemical Context
Kadsura coccinea is a perennial woody vine native to East Asia, traditionally used in Chinese medicine for its anti-inflammatory and hepatoprotective properties. Phytochemical analyses of its roots and stems have revealed a diverse array of bioactive compounds, including lignans, triterpenoids, and flavonoids . Kadcoccilactone M belongs to the triterpenoid class, characterized by a 30-carbon skeleton derived from squalene. Its structural features include multiple oxygenated functional groups and a complex polycyclic framework, which contribute to its biological activity.
The plant’s extract has demonstrated dose-dependent reductions in lipid droplet formation in oleic acid-induced HepG2 cells, with triterpenoids and lignans implicated as active constituents . While Kadcoccilactone M’s specific role in these effects requires further validation, its structural similarity to other triterpenoids suggests shared mechanisms, such as modulating lipid metabolism or oxidative stress pathways.
Structural Characteristics and Chemical Properties
Kadcoccilactone M’s molecular formula is C₃₀H₃₄O₇, with a molecular weight of 506.6 g/mol. Its IUPAC name, (1R,2S,5S,11S,13R,14R,16R,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.0²,¹⁴.0⁵,¹¹.0¹¹,¹³.0¹⁷,²⁶.0¹⁹,²⁴]octacosa-9,17(26),18,20,24-pentaene-8,22-dione, reflects its intricate stereochemistry and polycyclic architecture. The compound’s bioactivity is likely influenced by its hydroxyl and ketone groups, which facilitate interactions with enzymatic targets such as protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE).
Table 1: Key Physicochemical Properties of Kadcoccilactone M
Property | Value |
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Molecular Formula | C₃₀H₃₄O₇ |
Molecular Weight | 506.6 g/mol |
IUPAC Name | (1R,2S,5S,11S,13R,14R,16R,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.0²,¹⁴.0⁵,¹¹.0¹¹,¹³.0¹⁷,²⁶.0¹⁹,²⁴]octacosa-9,17(26),18,20,24-pentaene-8,22-dione |
Solubility | Likely lipophilic due to triterpenoid structure |
Biosynthetic Pathways and Extraction Methods
Triterpenoids like Kadcoccilactone M are synthesized in plants via the mevalonate pathway, where squalene undergoes cyclization and oxidation to form diverse skeletal structures. In Kadsura coccinea, extraction typically involves organic solvents (e.g., ethanol or methanol) followed by chromatographic purification using techniques such as silica gel column chromatography or HPLC. Industrial-scale production would require optimizing solvent efficiency and purification steps to enhance yield and purity.
Pharmacological Activities and Mechanisms
Enzyme Inhibition
Kadcoccilactone M has shown inhibitory activity against PTP1B and AChE, enzymes linked to diabetes and Alzheimer’s disease, respectively. PTP1B inhibition enhances insulin signaling by prolonging tyrosine phosphorylation of the insulin receptor, while AChE inhibition increases acetylcholine levels in synaptic clefts, ameliorating cognitive deficits.
Anti-Tumor Effects
Triterpenoids induce apoptosis in cancer cells via caspase activation and mitochondrial pathway modulation. Kadcoccilactone M’s polyoxygenated structure may enhance its ability to generate reactive oxygen species (ROS), triggering programmed cell death.
Lipid Metabolism Regulation
Kadsura coccinea extracts reduce triglyceride (TG) accumulation in HepG2 cells, with high-dose treatments (20 μg/mL) outperforming the positive control berberine . While Kadcoccilactone M’s contribution to this effect is unconfirmed, its structural analogs suggest potential roles in regulating lipogenesis or fatty acid oxidation.
Comparative Analysis with Related Compounds
Kadcoccilactone M is part of a broader family of triterpenoids from Kadsura coccinea, including Kadcoccilactones K, L, N, and O. These compounds share a core scaffold but differ in hydroxylation patterns and side-chain modifications, leading to varied bioactivities. For example, Kadcoccilactone I (C₃₁H₄₄O₁₀), identified in UPLC-Q-TOF-MS studies, exhibits a molecular weight of 575.28 g/mol and fragments at m/z 397 and 161 . Such structural diversity underscores the need for targeted studies on Kadcoccilactone M to elucidate its unique pharmacological profile.
Challenges and Future Directions
Despite its promise, Kadcoccilactone M’s development faces hurdles:
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Synthetic Complexity: The compound’s intricate structure complicates large-scale synthesis.
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Bioavailability: Triterpenoids often exhibit poor solubility, necessitating formulation strategies like nanoemulsions.
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Target Specificity: Off-target effects must be characterized to ensure therapeutic safety.
Future research should prioritize in vivo validation of Kadcoccilactone M’s effects on metabolic and neurodegenerative models, alongside structural optimization to enhance potency and pharmacokinetics.
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